Propionylshikonin

Übersicht

Beschreibung

Propionylshikonin is a naturally occurring naphthoquinone derivative isolated from the roots of Lithospermum erythrorhizon, a plant belonging to the Boraginaceae family . This compound is known for its vibrant red pigment and has been traditionally used in oriental medicine for its antibacterial, anti-inflammatory, and antipyretic properties . This compound is one of the many shikonin derivatives that have shown significant biological activities, including antitumor and cytotoxic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propionylshikonin can be synthesized through the acylation of shikonin. The process involves the reaction of shikonin with propionic anhydride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, and the product is purified using column chromatography.

Industrial Production Methods: Industrial production of this compound involves the extraction of shikonin from the roots of Lithospermum erythrorhizon, followed by its chemical modification. The roots are first dried and ground, then extracted with organic solvents such as hexane or chloroform . The extract is then subjected to column chromatography to isolate shikonin, which is subsequently acylated to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Propionylshikonin undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Propionylshikonin has a wide range of scientific research applications:

Wirkmechanismus

Propionylshikonin exerts its effects through several mechanisms:

Inhibition of DNA Topoisomerase-I: This enzyme is crucial for DNA replication and transcription.

Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Propionylshikonin is part of a family of shikonin derivatives, which include:

- Shikonin

- Acetylshikonin

- Isobutylshikonin

- Deoxyshikonin

- Isovalerylshikonin

Uniqueness: this compound is unique due to its specific acyl group (propionyl) attached to the shikonin core structure. This modification enhances its biological activity, particularly its inhibitory effects on DNA topoisomerase-I . Compared to other shikonin derivatives, this compound has shown stronger antitumor and cytotoxic activities .

Biologische Aktivität

Propionylshikonin, a derivative of shikonin, is a naturally occurring compound found in the roots of plants from the Boraginaceae family, particularly Alkanna tinctoria. This compound has garnered significant attention due to its diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.

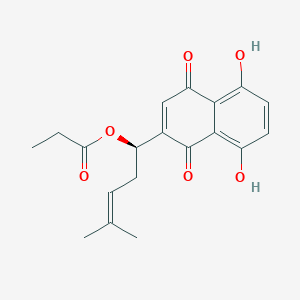

Chemical Structure and Properties

This compound belongs to the class of naphthoquinones, characterized by a hydroxynaphthoquinone structure. Its chemical formula is , and it features a propionyl group that enhances its solubility and biological activity compared to other shikonin derivatives.

Biological Activities

1. Antiviral Activity

this compound has demonstrated effective antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). In laboratory settings, it inhibited TMV replication, suggesting potential applications in agricultural biotechnology for protecting crops from viral infections .

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. It has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while also demonstrating antifungal activity against species like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported as low as 15.6 µg/mL, indicating potent antibacterial properties .

3. Anti-inflammatory Effects

this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This action may be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions . In vitro studies have shown that it can reduce inflammation in human fibroblast cells stimulated by lipopolysaccharides (LPS) by downregulating the expression of inflammatory mediators .

4. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It induces apoptosis (programmed cell death) in prostate cancer cells through the intrinsic pathway involving caspase activation and modulation of Bcl-2 family proteins . Additionally, this compound has been shown to inhibit cell proliferation in colon cancer cells by disrupting cell cycle progression .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Signaling Pathways: this compound modulates key signaling pathways involved in inflammation and cancer progression, including the NF-kB and PI3K/Akt pathways .

- Reactive Oxygen Species (ROS) Generation: It increases ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .

- Enzyme Inhibition: this compound inhibits various enzymes involved in inflammation and tumor progression, contributing to its therapeutic effects .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Effects

A study conducted on prostate cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability. The compound induced apoptosis through caspase activation and altered expression levels of Bcl-2 family proteins, which are critical regulators of apoptosis .

Eigenschaften

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBQFLWCDFTEQG-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936681 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162283-70-7 | |

| Record name | 1,4-Naphthalenedione, 5,8-dihydroxy-2-((1R)-4-methyl-1-(1-oxopropoxy)-3-pentenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162283707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.